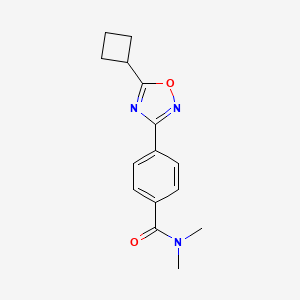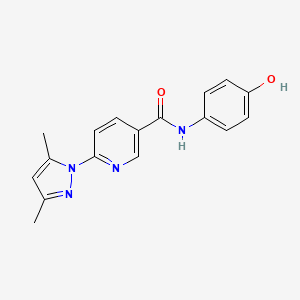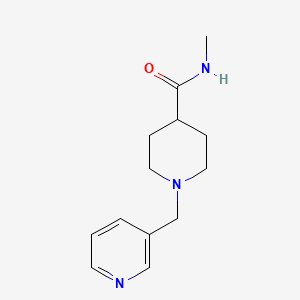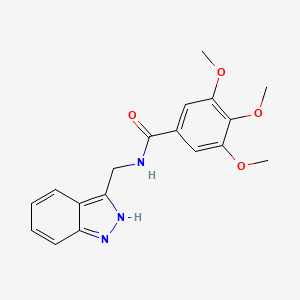methanone](/img/structure/B7548728.png)
[2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone, also known as MPMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPMP belongs to the class of compounds known as kappa opioid receptor agonists, which have been shown to have analgesic and anti-inflammatory effects. In
作用機序
[2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone acts as a selective kappa opioid receptor agonist, which means that it binds to and activates the kappa opioid receptor. This results in the activation of downstream signaling pathways, leading to analgesic and anti-inflammatory effects. [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone has also been shown to have anti-depressant effects, possibly through its modulation of the hypothalamic-pituitary-adrenal axis.
Biochemical and Physiological Effects:
[2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in pain modulation and mood regulation.
実験室実験の利点と制限
One advantage of using [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone in lab experiments is its high affinity for the kappa opioid receptor, which allows for selective activation of this receptor. However, one limitation is that [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone is a synthetic compound and may not accurately reflect the effects of endogenous kappa opioid receptor agonists.
将来の方向性
There are several future directions for research on [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone. One area of interest is its potential use in the treatment of drug addiction, as kappa opioid receptor agonists have been shown to reduce drug-seeking behavior. Another area of interest is its potential use in the treatment of depression, as it has been shown to have anti-depressant effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone and its potential therapeutic applications.
合成法
The synthesis of [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone involves the reaction of 1-phenyl-2-pyrrolidinone with morpholine and isobutyl chloroformate in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone in high purity.
科学的研究の応用
[2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone has been extensively studied for its potential therapeutic applications, particularly for its analgesic and anti-inflammatory effects. It has been shown to have a high affinity for the kappa opioid receptor, which is involved in pain modulation and inflammation. [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone has also been investigated for its potential use in the treatment of drug addiction, as kappa opioid receptor agonists have been shown to reduce drug-seeking behavior.
特性
IUPAC Name |
(1-benzoylpyrrolidin-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-15(13-5-2-1-3-6-13)18-8-4-7-14(18)16(20)17-9-11-21-12-10-17/h1-3,5-6,14H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNFPJNQRWANGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Benzoylpyrrolidine-2-carbonyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-(4-methylphenyl)-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxylate](/img/structure/B7548648.png)

![5-acetyl-N-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548672.png)
![5-[5-(1-benzoyl-4-piperidyl)-1,2,4-oxadiazol-3-yl]-1-methyl-2(1H)-pyridinone](/img/structure/B7548675.png)

![N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide](/img/structure/B7548684.png)
![N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide](/img/structure/B7548686.png)
![N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7548713.png)
![N~1~-{1-methyl-2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-1-cyclobutanecarboxamide](/img/structure/B7548725.png)

![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7548745.png)


